molecular formula C21H34N2O6S B051573 3-Pentynoyl-S-pantetheine-11-pivalate CAS No. 119072-37-6

3-Pentynoyl-S-pantetheine-11-pivalate

Cat. No.: B051573
CAS No.: 119072-37-6
M. Wt: 442.6 g/mol
InChI Key: QIPZFAJEWGKKJV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentynoyl-S-pantetheine-11-pivalate is a potent, mechanism-based inactivator specifically designed for advanced enzymatic studies of biosynthetic thiolase, particularly from Zoogloea ramigera . Main Applications & Research Value: This compound serves as a critical chemical tool for probing the catalytic mechanism of thiolase enzymes. Its primary research value lies in its ability to irreversibly inhibit the enzyme, allowing researchers to trap and study the active-site architecture and the sequence of catalytic events. Studies have demonstrated that this inactivator, along with its rearranged product 2,3-pentadienoyl-S-pantetheine-11-pivalate, provides direct evidence that thiolase can catalyze proton abstraction uncoupled from carbon-carbon bond formation. Mechanism of Action: this compound functions as an active-site-directed affinity label. Upon binding to the enzyme's catalytic pocket, it traps the key nucleophile, Cysteine-378 (Cys-378), forming a covalent adduct and permanently inactivating the enzyme. This action confirms Cys-378's role as the active-site base responsible for deprotonating the second acetyl-CoA molecule during the condensation reaction. The inactivation kinetics for the wild-type enzyme are characterized by a K I of 1.25 mM and a k inact of 0.26 min -1 . Key Chemical Properties: CAS Number: 119072-37-6 Molecular Formula: C 21 H 34 N 2 O 6 S Molecular Weight: 442.57 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

119072-37-6

Molecular Formula

C21H34N2O6S

Molecular Weight

442.6 g/mol

IUPAC Name

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-pent-3-ynoylsulfanylethylamino)propyl]amino]butyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H34N2O6S/c1-7-8-9-16(25)30-13-12-22-15(24)10-11-23-18(27)17(26)21(5,6)14-29-19(28)20(2,3)4/h17,26H,9-14H2,1-6H3,(H,22,24)(H,23,27)/t17-/m0/s1

InChI Key

QIPZFAJEWGKKJV-KRWDZBQOSA-N

SMILES

CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O

Isomeric SMILES

CC#CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C(C)(C)C)O

Canonical SMILES

CC#CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C(C)(C)C)O

Other CAS No.

119072-37-6

Synonyms

3-pentynoyl-S-pantetheine-11-pivalate
3-pentynoyl-SPP

Origin of Product

United States

Mechanism Based Inactivation of Thiolase Enzymes by 3 Pentynoyl S Pantetheine 11 Pivalate

Molecular Mechanism of Thiolase Inactivation

Evidence for Proton Abstraction Uncoupled from Carbon-Carbon Bond Formation

The inactivation of thiolase enzymes by the mechanism-based inactivator 3-pentynoyl-S-pantetheine-11-pivalate provides crucial evidence for a catalytic mechanism where proton abstraction from the acetyl-CoA substrate can occur independently of the subsequent carbon-carbon bond formation. This uncoupling is a key feature of the enzyme's catalytic cycle, and studies utilizing acetylenic inhibitors have been instrumental in trapping and characterizing the active site residues involved in this process.

Research on the biosynthetic thiolase from Zoogloea ramigera has demonstrated that it is inactivated by this compound in a time-dependent manner. researchgate.net This inactivation is attributed to the enzyme's ability to abstract a proton from the inhibitor, initiating a chemical cascade that ultimately leads to the covalent modification of an active site residue. The enzyme is also inactivated by 2,3-pentadienoyl-SPP, which is formed from the non-enzymatic rearrangement of this compound. researchgate.net

The generally accepted mechanism for thiolase involves two key cysteine residues: a nucleophilic cysteine (Cys89 in Z. ramigera) and an active site base (Cys378 in Z. ramigera). wikipedia.orgbohrium.comnih.gov The reaction cycle is initiated by the acylation of Cys89 by one molecule of acetyl-CoA. wikipedia.orgnih.gov The second molecule of acetyl-CoA is then deprotonated at its α-carbon by the active site base, Cys378, to form an enolate intermediate. researchgate.netnih.gov This enolate then attacks the acetyl-S-enzyme intermediate, forming acetoacetyl-CoA. wikipedia.orgnih.gov

The kinetic parameters for the inactivation of Z. ramigera thiolase by both this compound and its rearranged product, 2,3-pentadienoyl-SPP, have been determined and are presented in the table below.

InactivatorK_I (mM)k_inact (min⁻¹)
This compound1.250.26
2,3-Pentadienoyl-S-pantetheine-11-pivalate1.541.9

These findings collectively support a model where the abstraction of a proton by the active site base is a distinct step that is not concerted with the carbon-carbon bond-forming step. The ability of mechanism-based inactivators like this compound to trap the active site base highlights the existence of an intermediate state where the proton has been removed, but the subsequent nucleophilic attack has not yet occurred.

The catalytic activity of wild-type and mutant forms of biosynthetic thiolase from Zoogloea ramigera are summarized in the following table, illustrating the critical role of Cys-378 in the catalytic mechanism.

Enzyme VariantThiolysis Activity (Relative to Wild-Type)Condensation Activity (Relative to Wild-Type)
Wild-Type100%100%
Gly-378 Mutant< 0.002%< 0.001%
Ser-378 Mutant0.1%0.07%

Elucidation of Thiolase Active Site Architecture and Catalytic Residues Via 3 Pentynoyl S Pantetheine 11 Pivalate Probing

Identification and Functional Assignment of Active Site Cysteine Residues

The catalytic activity of thiolase is dependent on the precise positioning and function of several key residues, with cysteine playing a central role. Two conserved cysteine residues are particularly important for thiolase activity. One, located in the N-terminal section, is involved in the formation of an acyl-enzyme intermediate, while the second, at the C-terminal end, acts as the active site base responsible for deprotonation during the condensation reaction. wikipedia.orgebi.ac.uk The use of 3-Pentynoyl-S-pantetheine-11-pivalate has been instrumental in confirming the identities and functions of these critical cysteine residues. nih.gov

Cys-89 is a fully conserved active site cysteine residue that functions as the nucleophile in the initial step of the thiolase reaction. proteopedia.org In both the degradative and biosynthetic pathways, the reaction is initiated by the nucleophilic attack of Cys-89 on the substrate, leading to the formation of a covalent acetyl-enzyme intermediate. wikipedia.org The thiolase reaction follows a two-step process with ping-pong kinetics. wikipedia.org In the first step, Cys-89 becomes acetylated, releasing the first product. proteopedia.org His-348 activates Cys-89 for this nucleophilic attack by abstracting its sulfide proton. wikipedia.org Crystallographic data from Zoogloea ramigera biosynthetic thiolase have provided detailed insights into the intermediates of the catalytic cycle, showing the transfer of an acetyl group from acetyl-CoA to Cys-89. nih.govacs.org

While Cys-89 and Cys-378 are the primary catalytic cysteines, the proximity of other residues to the active site can influence the enzyme's function. The active site of thiolase is a highly organized environment constructed by four catalytic loops that provide the key catalytic residues. proteopedia.org While specific studies focusing on the role of Cys-125 using this compound are not detailed in the provided context, the general principle of active site architecture suggests that residues in close proximity can play structural or modulatory roles. The presence of nearby cysteine residues can be a factor in the oxidation state of the protein, potentially competing for disulfide bond formation. nih.gov

Site-Directed Mutagenesis Studies of Thiolase

To further confirm the functional roles of the cysteine residues identified through probing with this compound, site-directed mutagenesis studies have been conducted. These studies involve replacing specific amino acids and analyzing the resulting changes in enzyme activity.

To definitively establish Cys-378 as the active site base, a Gly-378 mutant enzyme was created and studied. researchgate.netnih.gov This mutation resulted in a drastic reduction in catalytic activity, with the enzyme being over 50,000-fold slower in the thiolysis direction and over 100,000-fold slower in the condensation direction compared to the wild-type enzyme. researchgate.netnih.gov Despite this significant loss of activity, the Gly-378 mutant was still capable of forming the acetyl-enzyme intermediate. researchgate.netnih.gov

In a separate study, Cys-378 was mutated to a less acidic residue, Ser-378. nih.gov The Ser-378 mutant retained a small fraction of the wild-type enzyme's activity, with 0.1% of the Vmax in the thiolytic cleavage direction and 0.07% in the Claisen condensation direction. nih.gov This mutation also altered the partitioning of the acetyl-S-enzyme intermediate, favoring its reaction with the C-2 carbanion of acetyl-CoA over the thiolate of coenzyme A. nih.gov

Enzyme Variant Relative Activity (Thiolysis) Relative Activity (Condensation) Key Finding
Wild Type100%100%Standard catalytic activity.
Gly-378 Mutant<0.002% researchgate.netnih.gov<0.001% researchgate.netnih.govConfirms Cys-378 is the active site base.
Ser-378 Mutant0.1% nih.gov0.07% nih.govDemonstrates the importance of the acidic nature of Cys-378 for efficient catalysis.

Comparison with Other Active Site Labeling Reagents (e.g., Acryl-SPP)

The elucidation of enzyme active site architecture and the identification of catalytic residues are greatly advanced by the use of active site-directed labeling reagents. These molecules are designed to specifically react with and covalently modify amino acid residues within the active site, thereby providing a molecular map of this critical region. The choice of labeling reagent is crucial and depends on the specific questions being addressed and the nature of the enzyme's catalytic mechanism. Here, we compare the properties and utility of this compound with another class of active site labeling reagents, exemplified by Acryloyl-S-pantetheine pivalate (B1233124) (Acryl-SPP).

While direct comparative studies between this compound and Acryl-SPP are not extensively documented in the available literature, a comparison can be drawn based on the distinct chemical reactivity of their respective electrophilic "warheads": an acetylenic group in the former and an α,β-unsaturated carbonyl system in the latter. Both reagents are designed to target nucleophilic residues, such as the essential cysteine residue found in the active site of thiolase enzymes. nih.gov

Thiolases catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA via a two-step ping-pong mechanism that involves a covalent acyl-enzyme intermediate with a catalytic cysteine residue. wikipedia.org Active site labeling reagents for thiolase are typically substrate analogs that, after binding to the active site, undergo a chemical reaction to form a stable covalent bond with a nearby nucleophilic residue.

Mechanism of Action of this compound Analogs

Analogs of this compound, such as 3-pentynoyl coenzyme A, have been shown to be effective inactivators of thiolase. nih.govacs.org The reactivity of these compounds stems from the acetylenic (alkyne) functional group. It is proposed that these molecules act as mechanism-based inactivators, or "suicide substrates." After binding to the active site, the enzyme's catalytic machinery initiates a reaction with the substrate analog. This process leads to the formation of a highly reactive intermediate that then covalently modifies a nearby active site residue, leading to irreversible inactivation of the enzyme. The specific nature of the reactive intermediate can vary, but it ultimately results in the formation of a stable adduct with a nucleophilic amino acid, such as the catalytic cysteine.

Mechanism of Action of Acryl-SPP

Acryl-SPP, on the other hand, belongs to the class of α,β-unsaturated carbonyl compounds. These compounds are known to be reactive towards nucleophiles through a process called a Michael addition. nih.govnih.gov In the context of the thiolase active site, the sulfhydryl group of the catalytic cysteine residue can act as the nucleophile, attacking the β-carbon of the acryloyl group. This results in the formation of a stable covalent thioether linkage, thereby inactivating the enzyme. Acrylamides, a related class of compounds, are widely used as targeted covalent inhibitors in drug discovery. nih.gov

The table below summarizes the key characteristics and differences between these two types of active site labeling reagents for thiolase.

FeatureThis compound AnalogsAcryl-SPP (Acryloyl-S-pantetheine pivalate)
Reactive Moiety Acetylenic (alkyne) groupα,β-Unsaturated carbonyl (acrylamide analog)
Mechanism of Inactivation Mechanism-based inactivation ("suicide substrate")Michael addition
Activation Requirement Requires enzymatic processing to generate a reactive speciesDirect reaction with nucleophile
Nature of Covalent Bond Varies depending on the exact mechanism and intermediateThioether linkage
Specificity High, as it relies on the enzyme's catalytic actionCan be high if the scaffold has good affinity for the active site

Detailed Research Findings and Implications

Research on the inactivation of pig heart thiolase by acetylenic acyl-CoA analogs, such as 3-butynoyl-CoA and 3-pentynoyl-CoA, demonstrated time-dependent, irreversible inhibition, which is characteristic of covalent modification. nih.govacs.org These findings support the role of these compounds as mechanism-based inactivators that provide valuable insights into the catalytic mechanism of the enzyme.

Application of 3 Pentynoyl S Pantetheine 11 Pivalate As a Biochemical Probe

Utilization in Mechanistic Enzymology to Unravel Thiolase Reaction Pathways

3-Pentynoyl-S-pantetheine-11-pivalate has been instrumental in dissecting the catalytic mechanism of biosynthetic thiolases, such as the enzyme from the bacterium Zoogloea ramigera. nih.govresearchgate.netmit.edu This compound serves as a mechanism-based inactivator, a class of inhibitors that are unreactive until acted upon by the target enzyme's catalytic machinery. nih.govresearchgate.net The inactivation of the Z. ramigera thiolase by this compound provides evidence that the enzyme can abstract a proton from the substrate without the need for a subsequent carbon-carbon bond formation, a key insight into the enzyme's reaction pathway. nih.govresearchgate.net

The interaction of this compound with the thiolase from Z. ramigera has been characterized by specific kinetic parameters. The inactivation process follows a pattern where the enzyme initially forms a reversible complex with the inactivator, defined by the inhibition constant (K_I), and then proceeds to a rate-limiting irreversible inactivation step, characterized by the rate constant of inactivation (k_inact). nih.govresearchgate.net

Inactivation Kinetics of Z. ramigera Thiolase
InactivatorK_I (mM)k_inact (min⁻¹)
This compound1.250.26
2,3-Pentadienoyl-S-pantetheine-11-pivalate1.541.9

The nonenzymatic rearrangement of this compound to its allenic isomer, 2,3-pentadienoyl-S-pantetheine-11-pivalate, also results in a potent inactivator of the enzyme. nih.govresearchgate.net The successful inactivation by both the alkynoyl and allenoyl compounds supports the hypothesis that the enzyme's active site is capable of facilitating the necessary proton abstraction to initiate the inactivation chemistry. nih.govresearchgate.net

Affinity Labeling Strategies for Active Site Mapping in Thiolases

One of the most significant applications of this compound is in the identification of key catalytic residues within the thiolase active site through affinity labeling. nih.govresearchgate.netmit.edu This technique involves the use of a reactive molecule that selectively binds to and covalently modifies a specific residue in the active site, thereby "labeling" it for identification.

Studies utilizing this compound have successfully identified a crucial cysteine residue, Cys-378, in the active site of the biosynthetic thiolase from Z. ramigera. nih.govresearchgate.netacs.org This inactivator, along with another affinity labeling reagent, acryl-S-pantetheine-11-pivalate, was found to covalently modify this specific cysteine residue. nih.govresearchgate.net The identification of Cys-378 was a pivotal discovery, suggesting its role as the active site base responsible for the deprotonation of the second molecule of acetyl-CoA during the condensation reaction. nih.govresearchgate.netmit.eduacs.org

To further validate the function of Cys-378, site-directed mutagenesis was employed to replace this residue with glycine. The resulting mutant enzyme exhibited a drastic reduction in catalytic activity, being over 50,000-fold slower in the thiolysis direction and more than 100,000-fold slower in the condensation direction compared to the wild-type enzyme. nih.govresearchgate.net Despite this profound loss of activity, the mutant enzyme was still capable of forming the initial acetyl-enzyme intermediate. nih.govresearchgate.net These findings provide compelling evidence that Cys-378 is indeed the catalytic base in the thiolase reaction mechanism. nih.govresearchgate.net

Investigations into Thiolase Substrate Specificity and Potential for Enzyme Engineering

Understanding the interactions between a substrate and the amino acid residues within an enzyme's active site is fundamental to comprehending substrate specificity. The use of probes like this compound, which mimic the structure of the natural substrate, provides valuable insights into how the enzyme recognizes and binds its substrates. nih.gov

The successful inactivation of the Z. ramigera thiolase by this compound demonstrates that the enzyme can accommodate this molecule within its active site, indicating a degree of flexibility in substrate recognition. nih.gov The covalent modification of Cys-378 by this probe highlights the spatial proximity of this residue to the substrate-binding pocket. nih.govresearchgate.net

Broader Implications in Enzymology and Metabolic Pathway Research

Insights into Acyl-CoA Metabolism and Related Biosynthetic Pathways (e.g., Mevalonate (B85504) and Deoxyxylulose Phosphate (B84403) Pathways)

Acyl-CoA metabolism is central to numerous cellular processes, including fatty acid metabolism and the biosynthesis of a vast array of natural products. The mevalonate pathway is a critical metabolic route that produces isoprenoids and steroids. A key initial step in this pathway is the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (also known as thiolase II). nih.govcreative-proteomics.comnumberanalytics.comwikipedia.org This enzymatic step represents a crucial regulatory point in the mevalonate pathway. nih.gov

The function of thiolase is not limited to the mevalonate pathway; it also plays a role in fatty acid β-oxidation. wikipedia.orgproteopedia.org Thiolases are categorized into two main types: degradative thiolases (EC 2.3.1.16) and biosynthetic thiolases (EC 2.3.1.9), such as acetoacetyl-CoA thiolase. wikipedia.org While both types can catalyze the cleavage and formation of carbon-carbon bonds, biosynthetic thiolases are primarily involved in anabolic pathways like the mevalonate pathway. wikipedia.org

In contrast, the deoxyxylulose phosphate (DXP) pathway is a mevalonate-independent route for isoprenoid biosynthesis found in many bacteria, algae, and plant plastids. nih.gov The initial steps of the DXP pathway involve the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS). ebi.ac.uk This pathway does not directly involve a thiolase for the initial carbon-carbon bond formation in the same manner as the mevalonate pathway. Therefore, the insights gained from studying thiolase inhibitors like 3-Pentynoyl-S-pantetheine-11-pivalate are most directly applicable to the mevalonate pathway and other metabolic routes dependent on thiolase activity.

The study of how compounds like this compound interact with thiolase provides a deeper understanding of the catalytic mechanisms that underpin the initial stages of the mevalonate pathway. By elucidating the function of this key enzyme, researchers can better comprehend the regulation and flow of metabolites through this essential biosynthetic route.

Contribution to the Development of Novel Enzyme Inhibitors and Chemical Tools

This compound serves as a prime example of a mechanism-based enzyme inactivator, a class of inhibitors that are unreactive until they are catalytically converted into a reactive form by the target enzyme. This targeted approach provides high specificity for the enzyme of interest.

Research on the biosynthetic thiolase from the bacterium Zoogloea ramigera has demonstrated that this compound acts as a time-dependent inactivator of the enzyme. The inactivation process involves the enzymatic abstraction of a proton, which leads to the formation of a reactive intermediate that covalently modifies the enzyme, leading to its inactivation.

The kinetic parameters for the inactivation of biosynthetic thiolase from Z. ramigera by this compound and a related compound are presented in the table below.

CompoundK_I (mM)k_inact (min⁻¹)
This compound1.250.26
2,3-Pentadienoyl-S-pantetheine-11-pivalate1.541.9

Data sourced from research on biosynthetic thiolase from Zoogloea ramigera.

The development and characterization of such specific inhibitors are crucial for several reasons. Firstly, they serve as powerful chemical tools to probe the function of enzymes within complex biological systems. By selectively inhibiting a particular enzyme, researchers can study the resulting physiological and metabolic consequences. Secondly, the principles learned from designing and studying these inhibitors can be applied to the development of new therapeutic agents that target enzymes involved in disease processes. The specificity of mechanism-based inactivators makes them particularly attractive candidates for drug design.

Advanced Approaches in Mechanistic Enzymology Utilizing Designed Chemical Probes

The use of designed chemical probes like this compound has significantly advanced our understanding of enzyme mechanisms at a molecular level. The study of the inactivation of biosynthetic thiolase by this compound has provided direct evidence for the enzyme's ability to catalyze proton abstraction, a key step in its catalytic cycle.

Furthermore, such chemical probes have been instrumental in identifying critical amino acid residues within the active site of enzymes. For instance, studies using this compound have helped to identify a specific cysteine residue (Cys-378 in Z. ramigera thiolase) as the active site base responsible for the deprotonation of the acetyl-CoA substrate. This level of mechanistic detail is often difficult to obtain through other experimental approaches.

The insights gained from these studies exemplify a broader strategy in mechanistic enzymology where synthetic substrate analogs are designed to trap enzymatic intermediates or to report on specific catalytic steps. This approach, which combines organic synthesis, enzyme kinetics, and protein chemistry, provides a powerful toolkit for dissecting complex enzyme mechanisms. The knowledge generated from these studies is not only of fundamental scientific interest but also provides a rational basis for the engineering of enzymes with novel properties and for the design of highly specific enzyme inhibitors.

Q & A

Q. How can researchers optimize the synthesis of 3-Pentynoyl-S-pantetheine-11-pivalate to improve yield and purity?

  • Methodological Answer : Begin by analyzing the compound’s structural features (e.g., ester, amide, and pivalate groups in ’s SMILES and InChi notations ). Test reaction parameters systematically:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Temperature : Monitor exothermic reactions to avoid decomposition (e.g., thermal stability inferred from boiling points in for analogous compounds) .
  • Catalysts : Screen metal catalysts (e.g., Pd/C) for alkyne coupling steps.
    Use HPLC or GC-MS for purity assessment, and compare retention times with standards. Validate synthetic routes using peer-reviewed protocols emphasizing reproducibility (as per ’s requirements for recent literature) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation : Combine 1H^1H-NMR (amide proton shifts at ~6.5–8.0 ppm) and 13C^{13}C-NMR (carbonyl signals at ~170–180 ppm) with FT-IR (C≡C stretch ~2100–2260 cm1^{-1}) .
  • Mass spectrometry : High-resolution LC-MS/MS to confirm molecular ion [M+H]+^+ at m/z 346.46 (calculated from ’s formula: C16_{16}H30_{30}N2_2O6_6) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity profiling.

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound across studies be systematically resolved?

  • Methodological Answer : Apply empirical contradiction analysis ( ) :
  • Hypothesis refinement : Re-examine variables (e.g., cell line specificity, assay conditions) that may differentially influence activity.
  • Meta-analysis : Aggregate data from peer-reviewed studies (post-2015, per ) and assess heterogeneity via I2^2 statistics.
  • Replication studies : Use standardized protocols (e.g., fixed concentrations, negative controls) to isolate confounding factors.
  • Mechanistic studies : Probe the compound’s interaction with pantetheinase enzymes using kinetic assays (kcat_{cat}/KM_M) to clarify metabolic stability discrepancies.

Q. How should experiments be designed to investigate the metabolic stability of this compound in biological matrices?

  • Methodological Answer :
  • In vitro models : Use liver microsomes (human/rat) to quantify half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Matrix selection : Compare plasma, serum, and cytosolic fractions to identify degradation pathways (e.g., ester hydrolysis in ’s substitution reactions) .
  • Time-course studies : Sample at intervals (0, 1, 3, 6, 24 hrs) to track metabolite formation (e.g., pantetheine derivatives via LC-MS).
  • Statistical rigor : Include triplicate runs and negative controls (matrix-only) to minimize batch effects .

Q. What strategies mitigate instability of this compound during long-term storage?

  • Methodological Answer :
  • Temperature optimization : Store at –80°C in anhydrous DMSO (≤1% H2_2O) to prevent hydrolysis of pivalate esters .
  • Light sensitivity : Use amber vials to block UV-induced alkyne degradation.
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products via TLC or HPLC .

Contradiction-Driven Research Questions

Q. How do temporal factors (e.g., short-term vs. long-term exposure) influence the paradoxical effects of this compound in cellular models?

  • Methodological Answer : Adopt a three-wave panel design (as in ) :
  • Time points : Measure outcomes at 24 hrs (acute), 7 days (subchronic), and 30 days (chronic).
  • Endpoints : Quantify cytotoxicity (MTT assay), oxidative stress (ROS levels), and metabolic flux (Seahorse analysis).
  • Mechanistic focus : Use RNA-seq to track pathways (e.g., Nrf2, mTOR) that shift dominance over time, resolving contradictions between pro-survival and pro-apoptotic outcomes.

Q. What frameworks reconcile discrepancies in the compound’s enzyme inhibition potency reported in kinetic vs. cell-based assays?

  • Methodological Answer :
  • Principal contradiction analysis (): Identify if assay conditions (e.g., substrate concentration, pH) or off-target effects dominate .
  • Competitive binding assays : Use SPR or ITC to measure binding affinity (KD_D) in purified systems vs. cell lysates.
  • Systems biology modeling : Integrate enzyme kinetics (Vmax_{max}, KM_M) with intracellular compartmentalization data to predict in vivo efficacy .

Data Reporting and Validation

Q. How can researchers ensure reliability when reporting novel derivatives of this compound?

  • Methodological Answer : Follow ’s guidelines for peer-reviewed rigor :
  • Spectral validation : Deposit raw NMR/LC-MS data in public repositories (e.g., PubChem, avoiding ’s deprecated sources) .
  • Replication mandates : Share synthetic protocols via protocols.io , enabling independent verification.
  • Error analysis : Report SD/SE for biological replicates and instrument detection limits (e.g., LOD/LOQ for HPLC).

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